molecular formula C20H24N4O3 B459272 6-Amino-4-(3,4-diethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 371123-81-8

6-Amino-4-(3,4-diethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B459272
CAS RN: 371123-81-8
M. Wt: 368.4g/mol
InChI Key: AOWUFYIJGKPBSH-UHFFFAOYSA-N
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Description

“6-Amino-4-(3,4-diethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a chemical compound with the linear formula C24H24N4O3 . It has a molecular weight of 416.484 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, dihydropyrano[2,3-c]pyrazoles have been synthesized via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . The reaction was carried out at room temperature under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The linear formula C24H24N4O3 suggests the presence of pyrano and pyrazole rings, along with amino, nitrile, and ethoxy groups.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data. Sigma-Aldrich, a supplier of the compound, states that the buyer assumes responsibility to confirm the product’s identity and/or purity .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal and pharmaceutical chemistry, given the known applications of similar compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

properties

IUPAC Name

6-amino-4-(3,4-diethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-4-7-14-18-17(13(11-21)19(22)27-20(18)24-23-14)12-8-9-15(25-5-2)16(10-12)26-6-3/h8-10,17H,4-7,22H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWUFYIJGKPBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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